1-Benzyl-3-(4-morpholinobut-2-yn-1-yl)urea
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Overview
Description
1-Benzyl-3-(4-morpholinobut-2-yn-1-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a benzyl group, a morpholine ring, and a but-2-yn-1-yl group attached to the urea moiety
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to inhibit viral activity .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to various downstream effects, including the inhibition of viral replication .
Result of Action
Related compounds have been shown to induce apoptosis in certain cell types .
Preparation Methods
The synthesis of 1-Benzyl-3-(4-morpholinobut-2-yn-1-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of propargyl bromide with morpholine to form 4-morpholinobut-2-yne.
Coupling with benzyl isocyanate: The intermediate is then reacted with benzyl isocyanate under controlled conditions to form the desired urea derivative.
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.
Chemical Reactions Analysis
1-Benzyl-3-(4-morpholinobut-2-yn-1-yl)urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the benzyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-(4-morpholinobut-2-yn-1-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-Benzyl-3-(4-morpholinobut-2-yn-1-yl)urea can be compared with other similar compounds, such as:
1-Benzhydryl-3-(4-morpholinobut-2-yn-1-yl)urea: This compound has a benzhydryl group instead of a benzyl group, which may result in different chemical and biological properties.
1-Benzyl-3-(4-piperidinobut-2-yn-1-yl)urea: This compound has a piperidine ring instead of a morpholine ring, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-benzyl-3-(4-morpholin-4-ylbut-2-ynyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-16(18-14-15-6-2-1-3-7-15)17-8-4-5-9-19-10-12-21-13-11-19/h1-3,6-7H,8-14H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKLUOBFGJDOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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